2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Overview
Description
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene: is an organofluorine compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene with a brominating agent. One common method is the bromination of 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Often performed in the presence of catalysts like palladium or platinum, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives such as 2-hydroxy-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene.
Addition Reactions: Formation of addition products like 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butane.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes, respectively.
Scientific Research Applications
Chemistry: 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated analogs on biological systems.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity in biological systems .
Comparison with Similar Compounds
- 2-Bromo-3,3,4,4-tetrafluorobut-1-ene
- 2-Bromo-3,4,4,4-tetrafluoro-3-methoxybut-1-ene
- 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
Comparison: 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIBKUOPGVLTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(OC(F)(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371329 | |
Record name | 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-19-3 | |
Record name | 1-Butene, 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231291-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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